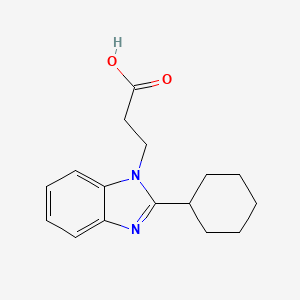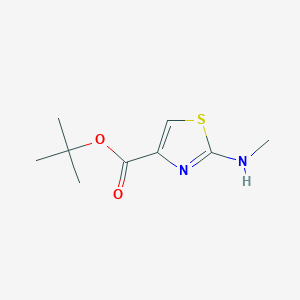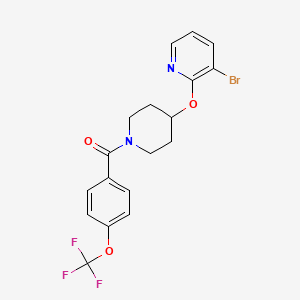
N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide, commonly known as CFBSA, is a sulfamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
科学的研究の応用
Synthesis and Chemical Properties
Alkylation of Sulfamic Esters
The reaction of 4-fluorobenzyl bromide with sulfamic esters under phase transfer conditions leads to the preparation of N-dialkyled products, showcasing the versatility of sulfamides in organic synthesis (Debbabi, Beji, & Baklouti, 2005).
Carbonic Anhydrase Inhibitors
Halogenated sulfonamides, including derivatives similar to N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide, have been synthesized and shown potent inhibition of tumor-associated carbonic anhydrase isozyme IX, suggesting their potential as antitumor agents (Ilies et al., 2003).
Electrophilic Fluorination
The synthesis of alpha-fluorosulfonamides demonstrates the utility of sulfonamides in introducing fluorine atoms into molecules, a key step in the development of many pharmaceuticals and agrochemicals (Hill, Liu, & Taylor, 2004).
Bioactivity and Potential Applications
Carbonic Anhydrase Inhibition
Studies have identified various sulfonamide derivatives as potent inhibitors of different carbonic anhydrase isozymes, highlighting their therapeutic potential in conditions such as glaucoma, epilepsy, and certain cancers (Supuran et al., 2013).
Antimicrobial and Antifungal Activity
Sulfanilamide derivatives exhibit antibacterial and antifungal activities, suggesting their application in addressing drug resistance issues (Lahtinen et al., 2014).
Thermal and Antimicrobial Studies
The characterization and study of N-substituted sulfanilamide derivatives reveal their thermal stability and potential for antimicrobial applications, further underscoring the versatility of sulfamide compounds in pharmaceutical development (Lahtinen et al., 2014).
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-fluorophenyl)methylsulfamoyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2S/c15-13-7-5-11(6-8-13)9-17-21(19,20)18-10-12-3-1-2-4-14(12)16/h1-8,17-18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWBCNTWAKJOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N'-(2-fluorobenzyl)sulfamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2733285.png)
![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)




![Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2733294.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2733301.png)



![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2733305.png)